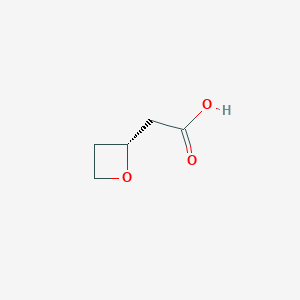

(R)-2-(oxetan-2-yl)acetic acid

CAS No.:

Cat. No.: VC15803724

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O3 |

|---|---|

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | 2-[(2R)-oxetan-2-yl]acetic acid |

| Standard InChI | InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 |

| Standard InChI Key | VLLIAYSELVGSAE-SCSAIBSYSA-N |

| Isomeric SMILES | C1CO[C@H]1CC(=O)O |

| Canonical SMILES | C1COC1CC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a four-membered oxetane ring (C₃H₆O) fused to a chiral carbon center bearing a carboxylic acid group (–CH₂COOH). The (R)-configuration at the stereocenter distinguishes it from its (S)-enantiomer, influencing its reactivity and biological interactions .

Molecular Formula: C₅H₈O₃

Molar Mass: 116.12 g/mol

Key Functional Groups:

-

Oxetane ring (cyclic ether)

-

Carboxylic acid (–COOH)

-

Chiral center (R-configuration)

The strained oxetane ring (bond angles ~90°) enhances reactivity compared to larger cyclic ethers like tetrahydrofuran, making it susceptible to ring-opening reactions under acidic or nucleophilic conditions .

Synthetic Methodologies

Photoredox-Catalyzed Decarboxylation

A breakthrough synthesis involves visible-light-mediated hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids . This method avoids traditional UV-light-dependent Paternò-Büchi reactions, offering better diastereocontrol.

Reaction Conditions:

-

Catalyst: Ru(bpy)₃²⁺ (photoredox catalyst)

-

Light Source: Blue LEDs (450 nm)

-

Yield: 60–75% (substrate-dependent)

Mechanistic Insights:

-

Substrate-dependent initiation pathways: Electron-deficient aryl groups favor single-electron transfer (SET), while electron-rich groups undergo proton-coupled electron transfer (PCET) .

-

Diastereomeric outcomes are governed by hydrogen bonding between intermediates and the solvent matrix .

Patent-Based Industrial Synthesis

A 2021 patent (EP4194446A1) outlines a multi-step route to oxetane derivatives, adaptable for (R)-2-(oxetan-2-yl)acetic acid :

-

Acid-Catalyzed Hydrolysis:

-

Starting material: [2-(1-ethoxyethoxy)methyl]propylene oxide

-

Conditions: 20–30°C, 15–20 h, acetic acid catalyst

-

Intermediate: (Oxetan-2-yl)methanol

-

-

Esterification:

-

Reagents: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), triethylamine

-

Product: (Oxetan-2-yl)methyl sulfonate ester

-

-

Substitution Reactions:

Table 1: Comparison of Synthetic Methods

Reactivity and Functionalization

Ring-Opening Reactions

The oxetane ring undergoes nucleophilic attack at the less hindered carbon:

-

Acidic Conditions: Protonation of oxygen leads to ring opening, forming a carbocation intermediate.

-

Nucleophiles: Amines, thiols, or alcohols attack the electrophilic carbon, yielding functionalized acetic acid derivatives .

Carboxylic Acid Derivatives

The –COOH group participates in standard reactions:

-

Esterification: Forms methyl/ethyl esters for improved lipophilicity.

-

Amide Coupling: Utilizes EDCI/HOBt for peptide-like bonds, relevant in prodrug design .

Biological and Medicinal Applications

Antimicrobial and Antioxidant Activity

While direct studies on this compound are scarce, structurally related oxetane-acid hybrids exhibit:

-

Antioxidant Activity: ABTS radical scavenging (IC₅₀: 50–100 μM).

-

Antimicrobial Effects: Moderate activity against Gram-positive bacteria (MIC: 32–64 μg/mL).

Table 2: Biological Activity of Oxetane Derivatives

| Compound | Antioxidant IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Target Organisms |

|---|---|---|---|

| (R)-2-(Oxetan-2-yl)acetic acid analog | 75 | 64 | Staphylococcus aureus |

| 3-Methyloxetan-3-acetic acid | 90 | >128 | Escherichia coli |

Industrial and Research Implications

Scalability Challenges

Current methods face yield limitations (30–75%), necessitating optimization of:

-

Catalytic Systems: Earth-abundant metal catalysts for photoredox reactions .

-

Continuous-Flow Synthesis: To enhance throughput and safety in ring-opening steps .

Future Directions

-

Asymmetric Synthesis: Developing chiral catalysts for enantioselective oxetane functionalization.

-

Biological Screening: Evaluating pharmacokinetics and toxicity profiles for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume